molecular formula C15H27NO3 B6336194 tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1357351-84-8

tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B6336194
CAS RN: 1357351-84-8
M. Wt: 269.38 g/mol
InChI Key: DYYZTOABTMFVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate, also known as TBHMA, is a hydroxymethylated spirocyclic compound that has been studied for its potential biological activity. This compound has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and infections. TBHMA has been shown to possess a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and infections. In particular, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been studied for its potential anti-tumor activity. Studies have shown that tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been studied for its potential to inhibit the replication of various viruses, including HIV, hepatitis B, and herpes simplex virus.

Mechanism of Action

Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to exert its biological activity through several mechanisms. First, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to act as an inhibitor of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation. Additionally, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is thought to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory mediators.
Biochemical and Physiological Effects
tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been shown to possess a range of biochemical and physiological effects. Studies have shown that tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can inhibit the activity of several enzymes involved in the regulation of cell growth and differentiation, including PKC, COX-2, and 5-LOX. Additionally, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been shown to reduce the production of pro-inflammatory mediators, such as leukotrienes. Furthermore, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has been shown to possess anti-tumor activity, as well as antiviral activity against several viruses, including HIV, hepatitis B, and herpes simplex virus.

Advantages and Limitations for Lab Experiments

Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate has several advantages and limitations for lab experiments. One advantage of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is that it is relatively stable and can be stored at room temperature. Additionally, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is relatively non-toxic and has a low level of toxicity in animals. However, tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate is not water-soluble and is not suitable for use in cell culture experiments.

Future Directions

Given the potential therapeutic applications of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate, there are several future directions for research. First, further research is needed to better understand the mechanism of action of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate and to identify additional biochemical and physiological effects. Additionally, further research is needed to determine the efficacy and safety of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate in preclinical and clinical studies. Furthermore, further research is needed to identify additional potential therapeutic applications of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate, such as in the treatment of other diseases. Finally, further research is needed to identify additional advantages and limitations of tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate for lab experiments.

Synthesis Methods

Tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate can be synthesized through a multi-step process that involves the reaction of 4-hydroxy-N-methylpiperidine-2-carboxylic acid with anhydrous dimethylformamide and tert-butyl bromide followed by a dehydration reaction. The reaction of these compounds results in the formation of an intermediate compound, which is then reacted with dicyclohexylcarbodiimide and 4-hydroxy-N-methylpiperidine-2-carboxylic acid to produce tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate.

properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-7-15(8-10-16)6-4-5-12(15)11-17/h12,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYZTOABTMFVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2CO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.